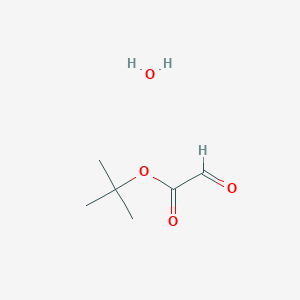
Tert-butyl 2-oxoacetate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxoacetate hydrate is an organic compound with the molecular formula C6H10O3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the esterification of glyoxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is usually stored under inert conditions to prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-oxoacetate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl glyoxylate.
Reduction: Reduction reactions can convert it into tert-butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl glyoxylate
Reduction: Tert-butyl glycolate
Substitution: Various tert-butyl esters and amides
Aplicaciones Científicas De Investigación
Tert-butyl 2-oxoacetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-oxoacetate hydrate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl glyoxylate
- Tert-butyl glycolate
- Tert-butyl acetate
Uniqueness
Tert-butyl 2-oxoacetate hydrate is unique due to its specific reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in the synthesis of various complex molecules. Its stability and ease of handling also contribute to its widespread use in research and industry.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
tert-butyl 2-oxoacetate;hydrate |
InChI |
InChI=1S/C6H10O3.H2O/c1-6(2,3)9-5(8)4-7;/h4H,1-3H3;1H2 |
Clave InChI |
PYKYQLRSHLIABH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
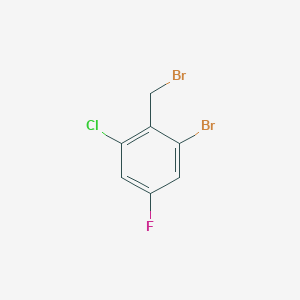
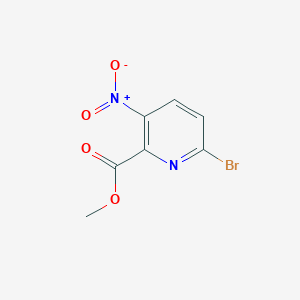

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

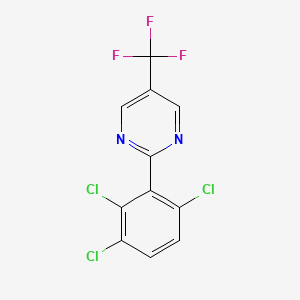
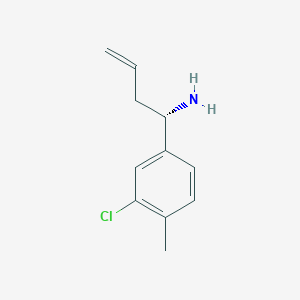


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


